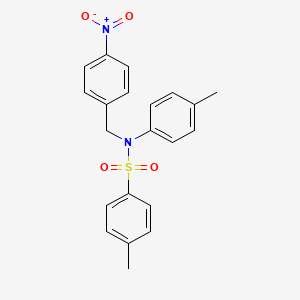

4-Methyl-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound features a sulfonamide group attached to a benzene ring, with additional substituents that may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide typically involves the following steps:

Alkylation: The attachment of methyl and benzyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration and sulfonation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amine.

Reduction: The nitro group can be reduced to an amine under specific conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution Reagents: Halogenated compounds, strong bases.

Major Products

Amines: From the reduction of the nitro group.

Substituted Sulfonamides: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: As a reagent in organic synthesis.

Biology: As a probe to study enzyme activities.

Medicine: Potential use as an antimicrobial or antifungal agent.

Industry: As an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: A simpler sulfonamide with broad-spectrum antibacterial activity.

Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.

N-(4-Nitrophenyl)sulfonamide: A compound with similar structural features but different substituents.

Uniqueness

4-Methyl-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other sulfonamides.

Biological Activity

4-Methyl-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide, also known by its CAS number 304-43-8, is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to a class of sulfonamides known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The chemical formula for this compound is C21H20N2O4S. Its structure features a sulfonamide group attached to a benzene ring, which contributes to its biological activity. The presence of both methyl and nitro groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. Research has shown that compounds within this class can induce apoptosis in cancer cell lines such as HeLa, HCT-116, and MCF-7. For instance, related compounds demonstrated significant cytotoxic effects with IC50 values ranging from 6 to 20 µM, indicating their potential as anticancer agents .

Table 1: Cytotoxic Activity of Related Sulfonamide Compounds

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 11 | HeLa | 6 | Apoptosis induction |

| Compound 12 | HeLa | 7 | Apoptosis induction |

| Compound 13 | HeLa | 18 | Apoptosis induction |

The mechanism of action for these compounds often involves the induction of apoptosis through caspase activation and cell cycle arrest. For example, compounds were shown to increase the percentage of cells in the sub-G1 phase and induce G2/M arrest in HeLa cells .

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. While specific data on the antimicrobial activity of this compound is limited, related studies indicate that sulfonamide derivatives exhibit broad-spectrum activity against various pathogens. This includes effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi .

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

| Compound ID | Target Organism | Activity |

|---|---|---|

| Compound A | E. coli | Effective |

| Compound B | S. aureus | Effective |

| Compound C | C. albicans | Moderate |

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that the compound can significantly inhibit the proliferation of cancer cells while sparing non-cancerous cells, suggesting selective toxicity which is desirable in cancer therapy .

- Mechanistic Insights : Flow cytometry analyses revealed that treatment with related sulfonamide compounds led to DNA fragmentation and activation of apoptotic pathways in HeLa cells, reinforcing the hypothesis that these compounds can effectively trigger programmed cell death .

Properties

Molecular Formula |

C21H20N2O4S |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

4-methyl-N-(4-methylphenyl)-N-[(4-nitrophenyl)methyl]benzenesulfonamide |

InChI |

InChI=1S/C21H20N2O4S/c1-16-3-9-19(10-4-16)22(15-18-7-11-20(12-8-18)23(24)25)28(26,27)21-13-5-17(2)6-14-21/h3-14H,15H2,1-2H3 |

InChI Key |

NMQNHOWAYITNKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.